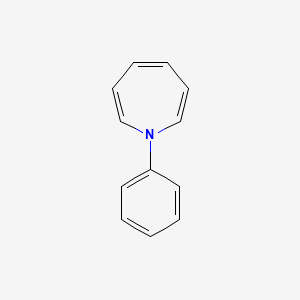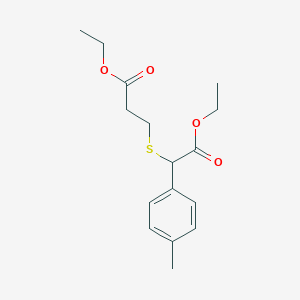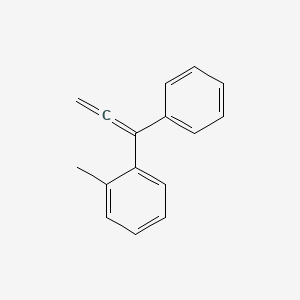
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a methyl group and a phenyl-propa-1,2-dienyl group. Aromatic hydrocarbons are known for their stability and unique chemical properties, making them significant in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene can be achieved through several synthetic routes. One common method involves the alkylation of toluene (methylbenzene) with a suitable propa-1,2-dienyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. Catalysts such as zeolites or metal oxides may be employed to enhance reaction efficiency and selectivity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring, such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene depends on its interactions with molecular targets. For example, in biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-phenyl-ethene: Similar structure but lacks the propa-1,2-dienyl group.
1-Methyl-2-(1-phenyl-ethynyl)-benzene: Contains an ethynyl group instead of the propa-1,2-dienyl group.
1-Methyl-2-(1-phenyl-propyl)-benzene: Saturated version of the compound with a propyl group.
Uniqueness
1-Methyl-2-(1-phenyl-propa-1,2-dienyl)-benzene is unique due to the presence of the propa-1,2-dienyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature may influence the compound’s stability, reactivity, and interactions with other molecules.
Properties
CAS No. |
420121-32-0 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
InChI |
InChI=1S/C16H14/c1-3-15(14-10-5-4-6-11-14)16-12-8-7-9-13(16)2/h4-12H,1H2,2H3 |
InChI Key |
XXNQZUUHBUOONH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,11-Dioxa-spiro[4.6]undec-8-ene](/img/structure/B13829567.png)

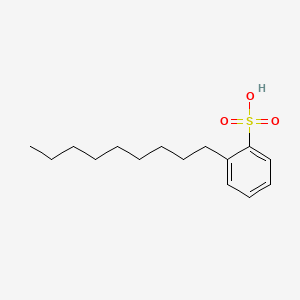
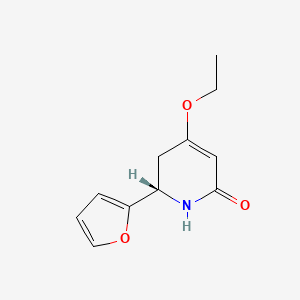


![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
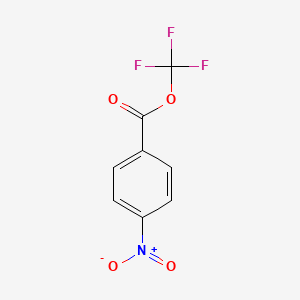
![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)
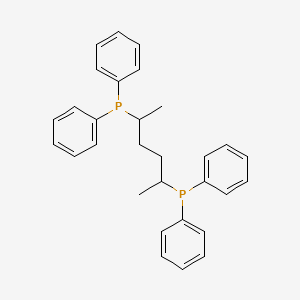
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
